molecular formula C12H10BrFN2O2S B2673940 (2E)-[(4-bromo-2-fluorophenyl)sulfonyl](pyrrolidin-2-ylidene)acetonitrile CAS No. 1993481-49-4

(2E)-[(4-bromo-2-fluorophenyl)sulfonyl](pyrrolidin-2-ylidene)acetonitrile

Cat. No.: B2673940
CAS No.: 1993481-49-4
M. Wt: 345.19
InChI Key: ACNOLILFDVDSDK-ZRDIBKRKSA-N
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Description

(2E)-(4-bromo-2-fluorophenyl)sulfonylacetonitrile is a versatile chemical compound used in diverse scientific research areas. It exhibits exceptional properties due to its unique molecular structure, making it indispensable for investigating mechanisms and developing innovative solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-(4-bromo-2-fluorophenyl)sulfonylacetonitrile typically involves the reaction of 4-bromo-2-fluorobenzene with sulfonyl chloride and pyrrolidine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(2E)-(4-bromo-2-fluorophenyl)sulfonylacetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar solvents.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of the corresponding amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2E)-(4-bromo-2-fluorophenyl)sulfonylacetonitrile is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-(4-bromo-2-fluorophenyl)sulfonylacetonitrile involves its interaction with specific molecular targets. The compound binds to active sites of enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromo-2-fluorophenyl)acetonitrile
  • 2-(2-bromo-4-fluorophenyl)acetonitrile

Uniqueness

(2E)-(4-bromo-2-fluorophenyl)sulfonylacetonitrile stands out due to its unique combination of a sulfonyl group and a pyrrolidinylidene moiety. This structure imparts distinct chemical and biological properties, making it more versatile and effective in various applications compared to its similar counterparts.

Properties

IUPAC Name

(2E)-2-(4-bromo-2-fluorophenyl)sulfonyl-2-pyrrolidin-2-ylideneacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrFN2O2S/c13-8-3-4-11(9(14)6-8)19(17,18)12(7-15)10-2-1-5-16-10/h3-4,6,16H,1-2,5H2/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNOLILFDVDSDK-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C#N)S(=O)(=O)C2=C(C=C(C=C2)Br)F)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=C(/C#N)\S(=O)(=O)C2=C(C=C(C=C2)Br)F)/NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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